molecular formula C7H8ClN3O B15134171 6-Amino-2,3a-dihydroindazol-3-one;hydrochloride

6-Amino-2,3a-dihydroindazol-3-one;hydrochloride

Cat. No.: B15134171
M. Wt: 185.61 g/mol
InChI Key: PCFRIRNVGQTYFN-UHFFFAOYSA-N
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Description

6-Amino-2,3a-dihydroindazol-3-one;hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3a-dihydroindazol-3-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indazoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3a-dihydroindazol-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Amino-2,3a-dihydroindazol-3-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3a-dihydroindazol-3-one;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . By inhibiting this enzyme, the compound can modulate immune responses and exhibit anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3a-dihydroindazol-3-one;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its potential as an IDO1 inhibitor also sets it apart from other similar compounds .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

6-amino-2,3a-dihydroindazol-3-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-4-1-2-5-6(3-4)9-10-7(5)11;/h1-3,5H,8H2,(H,10,11);1H

InChI Key

PCFRIRNVGQTYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NNC(=O)C21)N.Cl

Origin of Product

United States

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